3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240071
InChI: InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2
SMILES:
Molecular Formula: C8H5BrF3NO4
Molecular Weight: 316.03 g/mol

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol

CAS No.:

Cat. No.: VC17240071

Molecular Formula: C8H5BrF3NO4

Molecular Weight: 316.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol -

Specification

Molecular Formula C8H5BrF3NO4
Molecular Weight 316.03 g/mol
IUPAC Name [3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol
Standard InChI InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2
Standard InChI Key OSUUQGXNVNLAII-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound features a benzyl alcohol backbone with three distinct substituents:

  • Bromine at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions.

  • Nitro group at the 5-position, contributing to electron-deficient aromatic systems that facilitate nucleophilic substitution.

  • Trifluoromethoxy group (-OCF₃) at the 4-position, improving metabolic stability and lipophilicity for drug design .

The molecular formula is C₈H₅BrF₃NO₄, with a molecular weight of 324.03 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₅BrF₃NO₄
Molecular Weight324.03 g/mol
Substituent Positions3-Br, 5-NO₂, 4-OCF₃
Functional GroupsBenzyl alcohol, nitro, halogen, ether

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzyl alcohol precursor:

  • Nitration: Introduction of the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize polysubstitution .

  • Trifluoromethoxylation: Achieved via Ullmann-type coupling or direct electrophilic substitution, though yields remain moderate (~40–60%) .

  • Bromination: Electrophilic bromination using Br₂/FeBr₃ or HBr/AcOH at the 3-position, requiring careful temperature control to avoid debromination .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h65%
BrominationBr₂/FeBr₃, 40°C, 6 h55%
PurificationColumn chromatography (SiO₂)>95%

Industrial Scalability

Industrial production emphasizes solvent recovery and catalyst reuse to reduce costs. Continuous-flow reactors are employed for nitration and bromination to enhance safety and reproducibility .

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: 69–71°C (similar to analogs with trifluoromethoxy groups) .

  • Boiling Point: Estimated 262–265°C based on benzyl alcohol derivatives .

  • Solubility:

    • Polar solvents: Methanol (22 mg/mL), DMSO (45 mg/mL).

    • Nonpolar solvents: <1 mg/mL in hexane .

Table 3: Physicochemical Data

PropertyValueMethod
Density1.7±0.1 g/cm³Pycnometry
LogP3.2 (calculated)XLogP3
Flash Point112–115°CCleveland Open Cup
HazardPrecautionary Measure
Skin contactWash with soap/water; seek medical attention if rash develops
InhalationMove to fresh air; administer oxygen if needed
Spill managementAbsorb with inert material; dispose as hazardous waste

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitro and bromine groups enable palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors .

Antimicrobial Development

Structural analogs exhibit MIC values of 32–64 µg/mL against Staphylococcus aureus, though direct data for this compound remains under investigation .

Material Science

Incorporated into liquid crystals and OLED materials due to the electron-withdrawing trifluoromethoxy group enhancing charge transport .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator